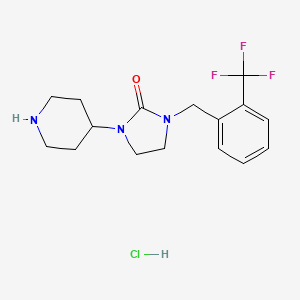

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Descripción general

Descripción

This would typically include the IUPAC name, other names, and a brief overview of the compound’s significance or uses.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

DPP IV Inhibitors in Diabetes Treatment

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is structurally related to a class of compounds known as DPP IV inhibitors. These inhibitors play a significant role in managing type 2 diabetes mellitus (T2DM) by inhibiting the enzyme DPP IV, which is involved in the inactivation of incretin hormones. These hormones are crucial for insulin secretion in response to food intake, thereby regulating blood glucose levels. Research in finding new DPP IV inhibitors is intense, highlighting the ongoing need to develop effective treatments for T2DM without long-term side effects (Mendieta, Tarragó, & Giralt, 2011).

DNA Minor Groove Binders

Compounds similar to 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride have been explored for their ability to bind to the minor groove of DNA. This binding specificity is crucial for developing therapeutic agents that can regulate gene expression, offering potential applications in cancer treatment and genetic diseases. For example, Hoechst 33258, a well-known minor groove binder, has provided insights into designing drugs that target specific DNA sequences (Issar & Kakkar, 2013).

Copper Catalyst Systems in Organic Synthesis

The structural motif of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is relevant to the development of copper-catalyzed systems for C-N bond-forming reactions. These reactions are fundamental in creating pharmaceuticals, agrochemicals, and organic materials. The research has led to recyclable copper catalyst systems that are environmentally friendly and efficient, offering broad applications in synthetic chemistry (Kantam, Reddy, Srinivas, & Bhargava, 2013).

Nucleophilic Aromatic Substitution Reactions

The structure of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride suggests its potential in nucleophilic aromatic substitution reactions. These reactions are key in modifying aromatic compounds, which is essential in developing new chemical entities with pharmaceutical applications. Research in this area focuses on understanding the mechanisms and optimizing conditions for these types of reactions, which are crucial for the synthesis of complex molecules (Pietra & Vitali, 1972).

Cytochrome P450 Inhibitors

Compounds structurally related to 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride have been studied for their role as inhibitors of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and their inhibition can lead to increased bioavailability and effectiveness of therapeutic agents. This area of research is vital for the development of drug-drug interaction profiles and for optimizing drug therapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential uses, or areas where further study is needed.

Please consult with a qualified professional or refer to specific resources for detailed information.

Propiedades

IUPAC Name |

1-piperidin-4-yl-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)14-4-2-1-3-12(14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAYCWMTBFEWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride | |

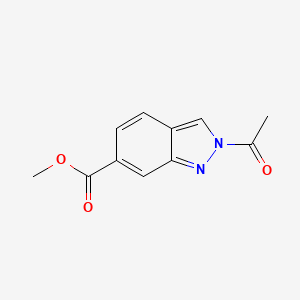

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1408390.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)

![1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B1408401.png)

![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)

![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)

[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)